molecular formula C5H4ClN5 B1524405 (2-Amino-6-chloropyrimidin-4-yl)cyanamide CAS No. 1255147-20-6

(2-Amino-6-chloropyrimidin-4-yl)cyanamide

Cat. No.: B1524405
CAS No.: 1255147-20-6
M. Wt: 169.57 g/mol
InChI Key: BJTRJUROFYBQGN-UHFFFAOYSA-N
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Description

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is a heterocyclic compound with the molecular formula C5H4ClN5 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-chloropyrimidin-4-yl)cyanamide typically involves the reaction of 2,4-dichloropyrimidine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or ethanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4-position with the cyanamide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvent and base, as well as the reaction temperature, are optimized to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-chloropyrimidin-4-yl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Cyclization: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Oxidation Products: Oxidized derivatives such as pyrimidine oxides.

    Reduction Products: Reduced forms like aminopyrimidines.

Scientific Research Applications

(2-Amino-6-chloropyrimidin-4-yl)cyanamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Amino-6-chloropyrimidin-4-yl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloropyrimidine: Similar in structure but lacks the cyanamide group.

    2-Amino-6-chloropyrimidine: Similar but without the cyanamide group.

    2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms but no cyanamide group.

Uniqueness

(2-Amino-6-chloropyrimidin-4-yl)cyanamide is unique due to the presence of both an amino group and a cyanamide group on the pyrimidine ring

Properties

IUPAC Name

(2-amino-6-chloropyrimidin-4-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-1-4(9-2-7)11-5(8)10-3/h1H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTRJUROFYBQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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